molecular formula C₃₅H₄₆N₂O₇ B1160548 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2

3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2

Cat. No.: B1160548
M. Wt: 606.75
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is a chemically modified analog of 25-hydroxyvitamin D2 (ercalcidiol) designed for research applications. This compound is a derivative in which a 3,5-dinitrobenzoyl group is esterified to the 3-position of the 25-hydroxy Vitamin D2 scaffold. In vivo, vitamin D2 is first metabolized in the liver to 25-hydroxyvitamin D2 (25OHD), which is the major circulating form and the primary biomarker used to assess a person's vitamin D status . This circulating 25OHD is then further hydroxylated primarily in the kidneys to the hormonal form, 1,25-dihydroxyvitamin D (1,25(OH)2D), which is the ligand for the vitamin D receptor (VDR) . The VDR is a nuclear transcription factor that modulates the expression of hundreds of genes in a cell-specific fashion, influencing processes ranging from calcium and phosphate homeostasis to immune function . As a derivatized form, 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is a valuable tool for researchers studying vitamin D metabolism, particularly the activity of key cytochrome P450 enzymes (CYPs) like CYP2R1 (the principal 25-hydroxylase) and CYP27B1 (the key 1α-hydroxylase) . Its structural modification makes it highly useful in the development and validation of analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the criterion standard for separating and quantifying vitamin D metabolites . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₃₅H₄₆N₂O₇

Molecular Weight

606.75

Synonyms

(3β,5Z,7E,22E)-3-O-Dinitrobenzoyl-9,10-secoergosta-5,7,10(19),22-tetraene-3,25-diol; 

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 3 O Dinitrobenzoyl 25 Hydroxy Vitamin D2

Stereoselective Total Synthesis Approaches to Vitamin D Scaffolds

The construction of the complex Vitamin D framework, a secosteroid characterized by a broken B-ring, relies heavily on stereoselective total synthesis. wjbphs.com Modern synthetic strategies are predominantly convergent, which involves the separate synthesis of the A-ring and the CD-ring hydrindane system, followed by their coupling. pnas.orgnih.gov This modular approach allows for greater flexibility in creating diverse analogues and is more efficient for scalable production. pnas.orgchemrxiv.org

One of the most powerful coupling methods for uniting the A-ring and CD-ring fragments is the Julia-Kocienski olefination. acs.orgnih.govwikipedia.org This reaction forms the C5-C6 double bond of the triene system with good control over the E-geometry. Another prominent method is the Horner-Wadsworth-Emmons reaction, although it can sometimes present challenges with sterically hindered A-ring phosphine (B1218219) oxides. acs.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been successfully employed to connect the two key fragments. pnas.org

The starting materials for these scaffolds are often sourced from the chiral pool to efficiently establish the multiple stereocenters. symeres.com For Vitamin D2 analogues, ergosterol (B1671047) is a common and inexpensive starting material. pnas.org Alternatively, complex A-ring synthons can be prepared from precursors like (-)-quinic acid. acs.orgnih.gov The synthesis of the CD-ring portion, often referred to as the Grundmann's ketone and its derivatives, is a critical challenge. acs.org Advanced strategies for its construction include radical retrosynthetic approaches and intramolecular coupling reactions. chemrxiv.orgacs.org

Table 1: Comparison of Key Coupling Reactions in Vitamin D Synthesis

Reaction Description Key Features
Julia-Kocienski Olefination Reaction between a heterocyclic sulfone (e.g., benzothiazol-2-yl sulfone) from one fragment and a carbonyl group on the other. organic-chemistry.org High E-selectivity for the target double bond, mild conditions, applicable to complex fragments. acs.orgorganic-chemistry.org
Horner-Wadsworth-Emmons Reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. Widely used but can be low-yielding with certain sterically demanding substrates. acs.org

| Sonogashira Coupling | Palladium-catalyzed reaction between a vinyl triflate and a terminal alkyne to form an en-yn-ene system. pnas.org | Robust and high-yielding, allows for late-stage connection of complex fragments. pnas.org |

Regioselective Functionalization at the 3-O-Position with Dinitrobenzoyl Moiety

The Vitamin D scaffold typically possesses hydroxyl groups at the C1, C3, and C25 positions, which are crucial for biological activity. nih.gov The hydroxyl group at the 3-position is a secondary alcohol and is often the most accessible for chemical modification. Regioselective functionalization at this position is a key step in synthesizing compounds like 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2.

The dinitrobenzoyl group serves two primary purposes: as a protecting group for the 3-hydroxyl function during subsequent synthetic transformations and as a chromophore for easy detection and purification due to its strong UV absorbance. The esterification is typically achieved by reacting the 3-hydroxyl group of a suitable 25-hydroxy Vitamin D2 precursor with 3,5-dinitrobenzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or N-methylimidazole, with or without a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to activate the acyl chloride and neutralize the HCl byproduct. nih.gov The relative reactivity of the 3-OH group allows this reaction to proceed with high selectivity over other hydroxyl groups, if they are tertiary (like at C25) or sterically hindered. In some cases, vitamin D esters are formed via transesterification reactions, although this is more relevant to degradation studies than targeted synthesis. researchgate.net

Elaboration of the Side Chain for 25-Hydroxylation

A common and effective method for installing the 25-hydroxy group is through the use of a Grignard reaction. nih.govacs.orgmasterorganicchemistry.com This involves the addition of a suitable organomagnesium reagent to a ketone. For instance, a C25-ketone precursor can be treated with methylmagnesium bromide (CH3MgBr) to generate the tertiary 25-hydroxy moiety. acs.orgacs.org The stereoselectivity of such additions can be influenced by the steric environment around the carbonyl group. nih.gov

Alternative methods include:

Ene reactions: Utilized to elongate the side chain and introduce functionality that can be converted to the 25-hydroxy group. nih.gov

Enzymatic Hydroxylation: Biocatalytic approaches using cytochrome P450 monooxygenases or other microbial enzymes can achieve highly regioselective hydroxylation at the C25 position, offering an attractive alternative to chemical methods. nih.govnih.gov These enzymatic methods can operate on vitamin D precursors with high efficiency and selectivity. nih.gov

The construction of the side chain often requires careful protection of other functional groups on the vitamin D scaffold. nih.gov

Optimized Synthetic Pathways for Scalable Research Production

Key elements for optimizing scalability include:

Minimizing Step Count: Routes that are short and efficient are preferred. acs.orgnih.gov

Robust Reactions: Employing high-yielding and reliable reactions like the Julia-Kocienski olefination or palladium-catalyzed couplings is crucial. pnas.orgacs.org

Flow Chemistry: For photochemical steps, such as the ring-opening of a 7-dehydrocholesterol (B119134) precursor to form the pre-vitamin D triene system, microflow reactors offer significant advantages. acs.orglibretexts.org They allow for precise control over irradiation time, temperature, and pressure, leading to improved yields, selectivity, and safety compared to batch processes. acs.org

Efficient Purification: The use of the dinitrobenzoyl group at the 3-O-position facilitates purification by chromatography due to its strong UV signature, aiding in the isolation of the desired product in high purity.

Biocatalysis: The use of enzymes for specific transformations, like 25-hydroxylation, can offer a green and highly efficient path, avoiding harsh chemical reagents and complex purification steps. nih.gov

| Biocatalysis | High regio- and stereoselectivity, mild conditions. nih.gov | Enzymatic 25-hydroxylation of a vitamin D precursor. nih.govnih.gov |

Derivatization Strategies for Reporter Group Conjugation and Probing

While the 3-O-dinitrobenzoyl group itself can act as a UV-active reporter, the 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 molecule is also a platform for further derivatization to attach more sophisticated probes. These probes are used to study the interactions of vitamin D analogues with their biological targets, such as the Vitamin D Receptor (VDR).

The free 25-hydroxyl group is a prime site for conjugation. One of the most powerful and widely used derivatization techniques is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction is highly efficient, selective, and biocompatible.

A typical strategy would involve:

Functionalization: The 25-hydroxyl group can be converted into a terminal alkyne or an azide (B81097). For example, it can be reacted with propargyl bromide to install an alkyne handle.

Conjugation: The resulting alkyne-functionalized vitamin D analogue can then be "clicked" onto a reporter molecule that bears a complementary azide group.

Common reporter groups include:

Biotin: For use in affinity purification, pull-down assays, and detection via streptavidin conjugates.

Fluorescent Dyes (e.g., Fluorescein, Rhodamine): For use in fluorescence microscopy, flow cytometry, and fluorescence polarization assays to visualize binding and localization.

Photoaffinity Labels: To covalently cross-link the vitamin D analogue to its binding protein upon photo-irradiation, enabling identification of binding partners.

This modular approach allows for the creation of a diverse library of chemical probes from a single, advanced vitamin D intermediate. researchgate.net

Molecular Pharmacology and Intracellular Signaling Mechanisms of 3 O Dinitrobenzoyl 25 Hydroxy Vitamin D2

High-Resolution Structural Insights into Vitamin D Receptor (VDR) Agonism

The interaction between a ligand and the VDR is defined by its binding kinetics (association and dissociation rates) and thermodynamic properties. The affinity of a ligand for the VDR is a key determinant of its potency. For instance, the natural hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) binds to the VDR with very high affinity, typically in the sub-nanomolar range nu.edu.kz. In contrast, its precursor, 25-hydroxyvitamin D3 (25(OH)D₃), binds with a significantly lower affinity, approximately 100- to 1,000-fold less than 1,25(OH)₂D₃ nih.gov.

The stability of the VDR-ligand complex is also crucial. Superagonist analogs often exhibit a much slower dissociation rate from the receptor compared to the natural ligand, which is thought to contribute to their enhanced biological activity by prolonging the active state of the receptor complex nih.gov.

Table 1: Comparative VDR Binding Affinities of Select Vitamin D Metabolites This table is illustrative and based on general findings for common metabolites, as specific data for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is unavailable.

Compound Relative Binding Affinity (to VDR)
1α,25-dihydroxyvitamin D₃ (Calcitriol) High (K_d ~0.1 nM) nu.edu.kz
25-hydroxyvitamin D₃ Low (50-1000 fold lower than Calcitriol) nih.govnu.edu.kz

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to obtain high-resolution structural information about the VDR in complex with its ligands mdpi.comnih.gov. Crystallographic studies have revealed that upon binding an agonist, the VDR's LBD adopts a compact, "clamshell" conformation. Specific amino acid residues within the LBP form a network of hydrogen bonds and hydrophobic interactions with the ligand. Key interactions for natural vitamin D ligands involve the hydroxyl groups at the C1, C3, and C25 positions, which are stabilized by residues such as Ser237, Arg274, Tyr143, Ser278, His305, and His397 researchgate.netnih.gov. The ligand's side chain adapts its conformation to anchor the C25-hydroxyl group effectively nih.gov.

Cross-Talk with Other Nuclear Receptor Pathways and Cellular Regulatory Networks

The VDR signaling pathway does not operate in isolation. It engages in significant cross-talk with other signaling networks, which allows for the fine-tuning of cellular responses. VDR is known to interact with other nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), to coordinate the regulation of genes involved in metabolism and detoxification nih.gov.

Furthermore, VDR signaling modulates and is modulated by pathways initiated by growth factors and cytokines at the cell membrane, including the Wnt, Transforming Growth Factor-β (TGF-β), and Epidermal Growth Factor (EGF) signaling pathways frontiersin.org. This interplay is crucial for controlling processes like cell proliferation and inflammation frontiersin.org.

Enzyme-Mediated Biotransformation of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 Remains Uncharacterized in Preclinical Studies

Despite the well-documented metabolic pathways of naturally occurring vitamin D2, specific preclinical data on the enzyme-mediated biotransformation of its synthetic derivative, 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, are not available in the current scientific literature. As a result, a detailed analysis of its metabolic fate in in vitro and animal models, including the identification of key enzymes, resultant metabolites, and their functional implications, cannot be provided at this time.

The biotransformation of vitamin D compounds is a critical area of research, as metabolism dictates the activation, deactivation, and potential therapeutic efficacy of these molecules. The established pathway for vitamin D2 involves a series of hydroxylation steps mediated by cytochrome P450 (CYP) enzymes to produce biologically active and inactive metabolites.

It is hypothesized that the metabolism of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 would likely initiate with the enzymatic cleavage of the 3-O-dinitrobenzoyl group. This initial step would be a hydrolysis reaction, potentially catalyzed by non-specific esterases present in the liver and other tissues. Such enzymes are known to hydrolyze ester bonds, releasing the parent molecule and the esterifying group. In this case, hydrolysis would yield 25-hydroxy Vitamin D2 and dinitrobenzoic acid.

Following this presumed initial hydrolysis, the liberated 25-hydroxy Vitamin D2 would be expected to enter the known metabolic cascade of vitamin D2. This involves two principal enzymatic pathways:

Activation Pathway: 25-hydroxy Vitamin D2 is transported to the kidneys where it undergoes 1α-hydroxylation by the enzyme CYP27B1 to form the biologically active hormone, 1,25-dihydroxyvitamin D2. This active form is crucial for regulating calcium and phosphate homeostasis, among other physiological functions.

Catabolic (Inactivation) Pathway: Both 25-hydroxy Vitamin D2 and 1,25-dihydroxyvitamin D2 can be targeted for degradation by the enzyme CYP24A1, which catalyzes 24-hydroxylation. This is the first step in a series of reactions that lead to the formation of inactive metabolites that are eventually excreted.

The functional implications of this hypothetical biotransformation would be entirely dependent on the rate and extent of the initial hydrolysis of the dinitrobenzoyl group. If the ester is efficiently cleaved, the resulting 25-hydroxy Vitamin D2 would be available to be converted to its active form, thus exerting the known effects of vitamin D. Conversely, if the ester is resistant to hydrolysis, the compound may have a different pharmacological profile or be eliminated from the body without significant metabolic conversion.

However, without direct experimental evidence from in vitro studies using liver microsomes, specific cell lines, or animal models, this proposed pathway remains speculative. Detailed research findings, including reaction kinetics, enzyme specificity, and metabolite identification for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, are required to definitively elucidate its biotransformation and the functional implications of its metabolites.

Preclinical Biological Efficacy and Cellular Phenotypic Modulation by 3 O Dinitrobenzoyl 25 Hydroxy Vitamin D2

In Vitro Pharmacological Characterization in Diverse Cell Line Models

There is no available scientific literature detailing the in vitro pharmacological characterization of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 in any cell line models.

Regulation of Cellular Proliferation, Differentiation, and Apoptosis

No studies have been published investigating the effects of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 on cellular proliferation, differentiation, or apoptosis. In contrast, the parent molecules, such as 1,25-dihydroxyvitamin D3, have been shown to inhibit proliferation and induce differentiation and, in some cases, apoptosis in various cell types, including cancer cells. nih.govcreighton.edu For instance, in osteosarcoma cell lines, 1α,25-dihydroxyvitamin D3 has been observed to induce osteoblastic differentiation and apoptosis. nih.gov Similarly, in mesenchymal multipotent cells, it inhibits cell proliferation by causing cell cycle arrest without inducing apoptosis. creighton.edu

Immunomodulatory and Anti-inflammatory Effects on Immune Cell Subsets

There is no data on the immunomodulatory or anti-inflammatory properties of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2. The broader class of vitamin D compounds, particularly the active form 1,25-dihydroxyvitamin D3, exhibits significant immunomodulatory effects. nih.govnih.gov It can influence both the innate and adaptive immune systems by modulating the function of T-cells, B-cells, macrophages, and dendritic cells, generally promoting an anti-inflammatory and tolerogenic state. nih.govnih.govpharmacompass.com This includes inhibiting the production of pro-inflammatory cytokines like IL-2 and IFN-γ from Th1 cells and promoting anti-inflammatory cytokines. nih.gov

Metabolic Regulation in Adipocyte and Osteoblast Cell Systems

Specific studies on the metabolic effects of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 in adipocytes and osteoblasts are absent from the scientific literature. Research on other vitamin D metabolites indicates a role in metabolic regulation. For example, 1,25-dihydroxyvitamin D3 has been shown to promote the differentiation of human subcutaneous preadipocytes. nih.gov In osteoblasts, vitamin D metabolites are crucial for regulating gene expression related to bone matrix formation and mineralization.

Investigations into Autophagy and Senescence Pathways

No research has been published concerning the role of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 in the regulation of autophagy or cellular senescence. Vitamin D deficiency, however, has been linked to processes associated with cellular senescence in some studies. drugbank.com

In Vivo Proof-of-Concept Studies in Vertebrate Animal Models

There are no published in vivo studies in any vertebrate animal models for the compound 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2.

Assessment of Efficacy in Rodent Models of Bone Metabolism Disorders

No efficacy data for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 in rodent models of bone metabolism disorders, such as osteoporosis, exists in the scientific literature. In vivo studies with other vitamin D analogs, such as alfacalcidol (B1684505) (a prodrug of 1α,25-dihydroxyvitamin D3), have demonstrated the ability to suppress bone resorption in ovariectomized mouse models of osteoporosis, suggesting a therapeutic potential for certain vitamin D compounds in treating bone disorders.

Exploration of Anti-Neoplastic Potential in Xenograft and Syngeneic Animal Models

While specific data on 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is absent, extensive research has been conducted on other vitamin D compounds, such as 1,25-dihydroxyvitamin D3 (calcitriol) and dietary vitamin D3, in various cancer models. nih.gov Preclinical studies using mouse xenograft models of breast and prostate cancer have demonstrated that both dietary vitamin D3 and calcitriol (B1668218) can exhibit equivalent anticancer activity. nih.gov These effects are hypothesized to occur through the local conversion of vitamin D3 to its active form within the cancer microenvironment, leading to autocrine and paracrine anticancer actions. nih.gov

The mechanisms underlying these anti-neoplastic effects are thought to involve the suppression of estrogen synthesis and signaling, as well as the inhibition of proinflammatory and growth signaling pathways. nih.gov Furthermore, some antineoplastic agents have been shown to increase the bioavailability of 1,25-dihydroxyvitamin D3 by inhibiting the enzyme responsible for its breakdown, suggesting a potential synergistic effect in cancer therapy. youtube.com However, Mendelian randomization studies in human populations have not consistently supported a causal link between genetically predicted 25-hydroxyvitamin D levels and the risk of various cancers, including colorectal, breast, prostate, and lung cancer. nih.gov

Table 1: Representative Preclinical Studies of Vitamin D Compounds in Cancer Models

CompoundCancer ModelKey Findings
Dietary Vitamin D3Breast Cancer XenograftSuppressed estrogen synthesis and signaling. nih.gov
CalcitriolProstate Cancer XenograftInhibited proinflammatory and growth signaling pathways. nih.gov
1,25-dihydroxyvitamin D3Myeloid Leukemia CellsIn combination with other agents, can induce cell differentiation. researchgate.netnih.gov

This table is for illustrative purposes and highlights general findings for related vitamin D compounds, not 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2.

Impact on Autoimmune and Inflammatory Disease Progression in Preclinical Models

The immunomodulatory properties of vitamin D compounds are well-documented in various preclinical models of autoimmune and inflammatory diseases. nih.gov Low levels of 25-hydroxyvitamin D are associated with an increased risk of several immune-related conditions. mdpi.com In animal models of diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, vitamin D3 supplementation has been shown to control disease severity by restraining paralysis and local inflammation in the central nervous system. nih.gov

The proposed mechanisms for these effects involve the promotion of a more tolerant immune state. Vitamin D can promote the proliferation of regulatory T cells (Tregs) and inhibit the pro-inflammatory T helper 1 (Th1) and Th17 cells. nih.gov It also reduces the secretion of inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α). nih.gov In vitro studies have shown that 1,25-dihydroxyvitamin D3 can inhibit the differentiation of monocytes into dendritic cells, which are key antigen-presenting cells involved in initiating immune responses. researchgate.net

Table 2: Effects of Vitamin D Compounds in Preclinical Autoimmune and Inflammatory Models

Disease ModelVitamin D CompoundObserved Effects
Experimental Autoimmune Encephalomyelitis (EAE)Vitamin D3Reduced clinical severity and CNS inflammation. nih.gov
Collagen-Induced Arthritis1,25-dihydroxyvitamin D3Prevention of initiation and progression. nih.gov
Dextran Sulfate Sodium (DSS)-induced Colitis1,25-dihydroxyvitamin D3Decreased disease symptoms. nih.gov
Non-obese diabetic (NOD) mice1,25-dihydroxyvitamin D3Reduced incidence of diabetes. nih.gov

This table summarizes general findings for related vitamin D compounds and does not represent data for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2.

Evaluation of Systemic Pharmacodynamic Biomarkers in Animal Cohorts

Circulating 25-hydroxyvitamin D [25(OH)D] is a well-established and robust biomarker of vitamin D status in both humans and animals. nih.govnih.gov Its measurement is crucial for assessing deficiency and for understanding the potential physiological effects of supplementation. nih.gov In animal studies, serum levels of 25(OH)D are routinely measured to correlate with observed therapeutic or physiological outcomes. nih.gov

Beyond just 25(OH)D, research is expanding to include a broader profile of vitamin D metabolites to gain a more comprehensive understanding of its complex metabolic pathway. nih.gov For instance, in some disease models, bioavailable 25(OH)D, which is the fraction not tightly bound to the vitamin D-binding protein, is being investigated as a potentially more relevant marker of biological activity. mdpi.com In preclinical cancer studies, an increase in circulating 1,25-dihydroxyvitamin D levels following vitamin D3 administration has been observed, suggesting that systemic levels of the active hormone can be influenced by supplementation. nih.gov

Pharmacodynamic studies in animal models also assess downstream markers of vitamin D activity. For example, in studies of autoimmune diseases, changes in the populations of various immune cells (e.g., T cells, macrophages) and levels of inflammatory cytokines in the blood or tissues are evaluated to understand the mechanism of action. nih.gov

Table 3: Common Pharmacodynamic Biomarkers in Preclinical Vitamin D Research

Biomarker CategorySpecific ExamplesRelevance
Vitamin D MetabolitesSerum 25(OH)D, 1,25-dihydroxyvitamin D, Bioavailable 25(OH)DTo assess vitamin D status and metabolic conversion. nih.govnih.govmdpi.com
Immune Cell PopulationsRegulatory T cells (Tregs), Th1/Th17 cells, Dendritic CellsTo evaluate immunomodulatory effects. researchgate.netnih.govnih.gov
Inflammatory CytokinesTNF-α, IFN-γ, IL-17To measure the anti-inflammatory response. nih.gov
Calcium HomeostasisSerum Calcium, PhosphorusTo monitor the primary endocrine function of vitamin D. nih.gov

This table lists general biomarkers used in vitamin D research and is not based on specific studies of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2.

Structure Activity Relationship Sar and Computational Chemistry of Dinitrobenzoyl 25 Hydroxy Vitamin D2 Analogs

Elucidation of Structural Determinants for VDR Binding and Activation

The binding affinity and activation of the Vitamin D Receptor (VDR) by analogs such as 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 are dictated by specific structural features. The VDR ligand-binding domain (LBD) is a flexible structure composed of 12 α-helices. umu.se The binding of a ligand initiates a conformational change, particularly in the C-terminal α-helix (helix 12), which is a crucial step for receptor activation. umu.se

For vitamin D analogs, key interactions typically involve hydroxyl groups on the A-ring and the side chain. The 1α- and 25-hydroxyl groups are particularly important for high-affinity binding and transcriptional activation. researchgate.net In the case of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, the presence of the 25-hydroxy group suggests a potential for interaction with the VDR ligand-binding pocket, similar to the natural ligand, 1α,25-dihydroxyvitamin D3. nih.gov However, the bulky 3-O-dinitrobenzoyl group represents a significant modification. This group's size and electronic properties likely influence the molecule's orientation within the binding pocket and its ability to stabilize the active conformation of the VDR.

The conformation of the A-ring also plays a significant role in VDR interaction. mdpi.com The A-ring typically adopts a β-chain conformation for optimal binding, allowing the 1α-hydroxyl group to be in an equatorial position and the 3β-hydroxyl group in an axial orientation. mdpi.com The substitution at the 3-O position with a dinitrobenzoyl group would alter these conformational dynamics, potentially impacting binding affinity.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of vitamin D analogs aims to enhance their therapeutic potential while minimizing adverse effects like hypercalcemia. acs.org This is often achieved by modifying the structure to improve VDR binding affinity, modulate metabolic stability, and achieve tissue-specific effects. acs.org The design of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 can be analyzed within this framework.

Key design principles for vitamin D analogs include:

Modification of the Side Chain: Alterations to the side chain can enhance VDR affinity and potency.

A-Ring Modifications: Changes to the A-ring can influence VDR binding and the calcemic effects of the analog. nih.gov

CD-Ring Modifications: Modifications to the CD-ring system can also impact the biological activity profile. acs.org

The dinitrobenzoyl group in 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is a significant modification that could be intended to explore new interactions within the VDR ligand-binding pocket or to alter the pharmacokinetic properties of the molecule. The design of such analogs is often guided by the desire to create compounds that can selectively activate or inhibit the VDR in specific tissues. nih.gov

In Silico Modeling, Molecular Dynamics Simulations, and Docking Studies

Computational methods are invaluable for understanding the interactions between vitamin D analogs and the VDR at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, docking studies could elucidate how the dinitrobenzoyl group is accommodated within the VDR's ligand-binding pocket and predict the binding energy. Such studies have been used to analyze the binding of other vitamin D analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. umu.se These simulations can reveal how the binding of an analog affects the conformational changes in the VDR, particularly the stabilization of helix 12, which is essential for coactivator recruitment and transcriptional activation. umu.seacs.org MD simulations can also be used to study the pathways by which a ligand unbinds from the VDR. nih.govresearchgate.net

Illustrative Docking Score Comparison

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
1α,25-Dihydroxyvitamin D3 -11.5 SER237, ARG274, TYR143
3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 -9.8 TYR143, HIS305, TRP286
Calcipotriol -11.2 SER237, ARG274, TYR143

This table presents hypothetical data for illustrative purposes, as specific experimental data for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 is not available.

Comparative Analysis with Related Vitamin D Metabolites and Synthetic Analogs

A comparative analysis of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 with other vitamin D compounds provides context for its potential biological activity.

1α,25-Dihydroxyvitamin D3 (Calcitriol): The natural and most active form of vitamin D. nih.gov Its high affinity for the VDR is due to key hydrogen bonds formed by its 1α- and 25-hydroxyl groups. nih.gov The absence of a 1α-hydroxyl group and the presence of the bulky 3-O-dinitrobenzoyl group in the analog would likely result in a different binding mode and potentially lower affinity compared to calcitriol (B1668218).

25-Hydroxyvitamin D2: A prohormone that has a lower affinity for the VDR compared to calcitriol. nih.gov The addition of the 3-O-dinitrobenzoyl group could either increase or decrease this inherent affinity depending on its interactions within the ligand-binding pocket.

Synthetic Analogs (e.g., Calcipotriol, Paricalcitol): These analogs have been designed to have modified activity profiles, such as reduced calcemic effects. nih.govmdpi.com For instance, 19-nor-vitamin D analogs are known to have reduced hypercalcemic effects. nih.gov The modifications in 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 represent a different strategy to modulate activity, focusing on the A-ring.

Comparative VDR Binding Affinities of Selected Vitamin D Analogs

Compound Relative Binding Affinity (RBA) % (vs. 1α,25(OH)2D3) Reference
1α,25-Dihydroxyvitamin D3 100 nih.gov
19-nor-1,25(OH)2D2 (Paricalcitol) ~100 nih.gov
2α-(3′-hydroxypropoxy)-19-nor-1,25(OH)2D3 >100 nih.gov
1,25cD3 200 nih.govacs.org

This table presents data for known analogs to provide a comparative context.

The unique structural feature of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, the dinitrobenzoyl moiety, distinguishes it from many other synthetic analogs that typically feature modifications on the side chain or the CD-ring. nih.govacs.org This suggests an exploration into how large, aromatic groups at the 3-position influence VDR interaction and subsequent biological response.

Advanced Analytical and Biophysical Characterization for Research Applications

High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy for Definitive Structural Assignment

Definitive structural elucidation of vitamin D metabolites relies on the combined power of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-MS/HR-MS), is indispensable for the analysis of vitamin D compounds. nih.gov For 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, the dinitrobenzoyl moiety significantly improves ionization efficiency and provides a highly specific mass for detection. HRMS instruments like Quadrupole-Orbitrap mass spectrometers offer exceptional mass accuracy, which is critical for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental compositions. nih.gov The fragmentation of vitamin D isomers can be challenging due to their structural similarity. nih.gov However, techniques like collisional-induced dissociation (CID) and electron-induced dissociation (EID) can generate specific fragment ions that allow for differentiation. nih.gov The dinitrobenzoyl group introduces a predictable fragmentation pattern, further aiding in structural confirmation.

Advanced NMR Spectroscopy: Quantitative NMR (qNMR) provides unparalleled information about chemical structure and absolute content without the need for identical reference standards for each analyte. researchgate.net For vitamin D metabolites like 25-hydroxyvitamin D2, specific proton signals can be used for quantification; for example, the proton at the C-6 position (δ ≈ 6.24 ppm) is often utilized. nih.gov Two-dimensional NMR techniques such as TOCSY and NOESY are employed to confirm the structural assignment of all proton resonances. nih.gov The introduction of the 3-O-dinitrobenzoyl group adds distinct aromatic proton signals to the NMR spectrum, which can serve as an alternative region for quantification, separate from the complex signals of the vitamin D core structure. Fourier transform 1H NMR has proven effective in identifying microgram quantities of vitamin D metabolites and correcting previous assignments of side-chain methyl groups. capes.gov.br

Table 1: Spectroscopic Techniques for Structural Assignment

Technique Application for Vitamin D Derivatives Key Advantages for 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2
LC-MS/HR-MS Accurate mass measurement, quantification of various species including C3-epimers. nih.gov Enhanced ionization, specific high-mass parent ion, predictable fragmentation.
Tandem MS (MS/MS) Differentiation of isomers (e.g., 1,25-(OH)₂D₃ vs. 24,25-(OH)₂D₃) through specific fragmentation patterns. nih.gov Unique fragments from the dinitrobenzoyl group aid in positive identification.
Quantitative NMR (qNMR) Absolute quantification and structural confirmation of metabolites in solution. researchgate.netnih.gov Provides additional aromatic signals for quantification, away from native proton signals.

Chiral Chromatography and Isomeric Separation Techniques for Research Samples

The biological activity of vitamin D is highly stereospecific. Therefore, the separation of various isomers, particularly C-3 epimers, is critical. The C-3 epimer of 25-hydroxyvitamin D3, for instance, is a known isobar that can interfere with accurate measurement if not chromatographically separated. lcms.cz

Chiral chromatography is the gold standard for this purpose. The accuracy of LC-MS methods for vitamin D has been questioned when they cannot resolve overlapping peaks from epimers with identical mass-to-charge (m/z) values. nacalai.com To address this, specialized high-performance liquid chromatography (HPLC) columns and methods have been developed. Novel core-shell columns with cholesterol as the functional group have demonstrated superior steric selectivity compared to standard C18 columns, achieving baseline separation of vitamin D2/D3 and their 25-OH metabolites and C3-epimers in a single run. nacalai.com Combining different column chemistries, such as C18 and C30 columns in series, can also provide ideal resolution for a wide range of vitamin D-related compounds. nih.gov

Derivatization, as with the 3,5-dinitrobenzoyl group, can be instrumental in isomeric separation. The bulky, rigid structure of the derivative can amplify the subtle stereochemical differences between isomers, leading to better resolution on a chiral stationary phase. This allows for the precise quantification of each isomer in research samples, which is crucial for understanding their distinct metabolic fates and biological activities.

Table 2: Chromatographic Columns for Isomeric Separation of Vitamin D Metabolites

Column Type Separation Principle Analytes Separated Reference
Cosmocore Cholester Steric selectivity from cholesterol functional groups Vitamin D2/D3, 25-OH metabolites, C3-epimers nacalai.com
C30 Reversed-Phase Shape selectivity from long, rigid alkyl groups Isomeric carotenoids and vitamin D metabolites nih.govresearchgate.net
C18 & C30 (in series) Combined hydrophobicity and shape selectivity All major lipid-phase micronutrients including vitamers nih.gov

Quantitative Bioanalytical Method Development for Preclinical Tissue and Fluid Analysis

Developing robust quantitative bioanalytical methods is essential for studying the distribution and metabolism of vitamin D in preclinical models. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its high sensitivity and specificity. sigmaaldrich.comnih.gov

The analysis of vitamin D metabolites in complex biological matrices like plasma, serum, and tissue homogenates requires extensive sample preparation. nih.gov This typically involves protein precipitation, liquid-liquid extraction, and/or solid-phase extraction (SPE) to remove interfering substances. nih.govepa.gov To enhance detection, particularly for low-concentration metabolites, chemical derivatization is often employed. The use of the 3-O-dinitrobenzoyl group on 25-hydroxy Vitamin D2 serves this purpose, improving its chromatographic behavior and detection sensitivity in mass spectrometry.

Methods have been developed and validated to quantify multiple vitamin D forms in soft tissues such as the liver, muscle, and fat. nih.gov For instance, a method for rat tissues demonstrated a clear dose-response relationship for both vitamin D and 25-hydroxyvitamin D. nih.gov For human serum analysis, LC-MS/MS methods can achieve limits of quantification (LOQ) below 10 nM with high precision and accuracy. nih.gov Fully automated systems integrating online SPE with LC-MS/MS analysis can now process hundreds of samples per day, making large-scale preclinical and clinical research feasible. shimadzu.comspringernature.com

Table 3: Performance Characteristics of a Validated LC-MS/HR-MS Method for 25(OH)D Species

Analyte Imprecision (% CV) Trueness (%) Limit of Quantification (LoQ)
25(OH)D₃ < 10% 90% - 110% < 10 nM
3-epi-25(OH)D₃ < 10% 90% - 110% < 10 nM
25(OH)D₂ < 10% 90% - 110% < 10 nM

Data adapted from findings on LC-MS/HR-MS validation studies. nih.gov

Application of Surface Plasmon Resonance and Isothermal Titration Calorimetry for Molecular Interaction Studies

While derivatization is key for analytical quantification, studies of native biological interactions typically use the underivatized molecule, in this case, 25-hydroxyvitamin D2. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to characterize the binding of vitamin D metabolites to proteins.

Surface Plasmon Resonance (SPR): SPR measures real-time changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand, providing kinetic data (association and dissociation rates) and binding affinity (K_D). nih.govmdpi.com This technique has been used to study the interaction between vitamin D metabolites and the Vitamin D Binding Protein (DBP), the primary carrier in circulation. nih.gov SPR studies have shown that 25(OH)D3 has a high affinity for DBP. nih.gov While direct data for 25(OH)D2 is less common in these specific reports, it is known to bind to DBP, although with a slightly lower affinity than 25(OH)D3, which can lead to higher levels of "free" 25(OH)D2 and potentially altered biological responses. nih.gov The 3-O-dinitrobenzoyl derivative would not be suitable for these studies as the large chemical group would sterically hinder the natural binding interaction with DBP.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. youtube.com This allows for the determination of all thermodynamic parameters in a single experiment: the binding constant (K_A, inverse of K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. youtube.comnih.gov ITC is considered the gold standard for characterizing the energetics of biomolecular interactions. johnshopkins.edu It can be used to understand how vitamin D metabolites interact with the Vitamin D Receptor (VDR). The presence of the hormone (the active form, 1,25(OH)₂D) can increase the affinity of the VDR for its nuclear accessory factors by approximately 10-fold, a process that could be characterized by ITC. nih.gov As with SPR, ITC studies require the native molecular structure to assess true biological interactions.

Table 4: Biophysical Techniques for Molecular Interaction Analysis

Technique Principle Parameters Measured Application to 25-hydroxy Vitamin D2
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner. mdpi.com k_on, k_off, K_D (Affinity) Characterizing binding kinetics with Vitamin D Binding Protein (DBP). nih.gov
Isothermal Titration Calorimetry (ITC) Measures heat changes upon titration of a ligand into a macromolecule solution. youtube.com K_A, n (Stoichiometry), ΔH, ΔS Determining the complete thermodynamic profile of binding to the Vitamin D Receptor (VDR) or DBP. nih.govjohnshopkins.edu

Emerging Research Directions and Future Investigative Avenues for 3 O Dinitrobenzoyl 25 Hydroxy Vitamin D2

Exploration of Undiscovered Receptor Targets and Signaling Pathways

While the biological effects of vitamin D are predominantly mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, recent research indicates a more complex signaling landscape. nih.govnih.gov The discovery that vitamin D metabolites can interact with alternative receptors has opened a "Pandora Box" of possibilities for understanding their pleiotropic effects. nih.gov

Future research on derivatives like 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 will likely focus on characterizing their binding affinity and functional activity towards these non-canonical receptors. Recent studies have identified several alternative nuclear receptors that are modulated by various vitamin D3 hydroxyderivatives, including: nih.gov

Retinoid-related orphan receptor (ROR) α and γ

Aryl hydrocarbon receptor (AhR)

Liver X receptor (LXR)

Peroxisome proliferator-activated receptor gamma (PPARγ)

The activation of these alternative receptors suggests that vitamin D and its analogs can influence a much broader range of cellular functions than previously understood, independent of the classical VDR pathway. nih.gov For instance, some vitamin D analogs have been shown to control gene expression through the sterol regulatory element-binding protein (SREBP) pathway, which is distinct from VDR activation. nih.gov

Furthermore, non-genomic signaling pathways, which are initiated at the cell membrane and involve rapid, non-transcriptional events, represent another key area of investigation. nih.govmdpi.com The active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), can mediate rapid responses by activating various kinase cascades, though the physiological significance of these pathways is still under investigation. nih.gov Understanding how modifications, such as the addition of a dinitrobenzoyl group, affect interaction with membrane receptors like protein-disulfide isomerase-associated 3 (Pdia3) will be crucial. nih.gov

Table 1: Potential Alternative Receptor Targets for Vitamin D Analogs

Receptor Target Potential Biological Function Reference
RORα and RORγ Regulation of metabolic and inflammatory pathways nih.gov
AhR Modulation of immune responses and detoxification nih.gov
LXR Control of cholesterol and lipid metabolism nih.gov
PPARγ Adipogenesis, insulin (B600854) sensitivity, and inflammation nih.gov
SREBP Regulation of cholesterol and fatty acid synthesis nih.gov

Development of Advanced Biological Probes and Imaging Agents

The chemical structure of 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, with its dinitrobenzoyl moiety, suggests its potential utility as a specialized research tool. This functional group is chromophoric and can be used for detection in techniques like High-Performance Liquid Chromatography (HPLC). This highlights a significant research direction: the design and synthesis of vitamin D analogs as chemical probes to dissect complex biological activities. nih.gov

Synthetic vitamin D analogs can be engineered to be highly specific for a particular signaling pathway. For example, researchers have successfully designed probes that are specific VDR activators lacking SREBP inhibitory activity, and vice versa. nih.gov Such tools are invaluable for identifying which genes and cellular responses are governed by distinct pathways, helping to unravel the intricate interplay of vitamin D's actions. nih.gov

Future work could involve modifying compounds like 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 to create more sophisticated probes. This could include:

Fluorescent Probes: Attaching fluorophores to the vitamin D scaffold to visualize its subcellular localization and track its interaction with receptors in real-time using advanced microscopy techniques.

Photoaffinity Labels: Incorporating photoreactive groups that allow for covalent cross-linking of the analog to its binding partners upon UV irradiation. This enables the identification and isolation of previously unknown receptor proteins or co-regulators.

PET/SPECT Imaging Agents: Radiolabeling vitamin D analogs to create imaging agents for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These could be used to non-invasively map the distribution of VDR or other target receptors in vivo, which has potential applications in oncology and immunology research. nih.gov

The development of such probes is essential for moving beyond systemic association studies to a mechanistic understanding of how vitamin D functions in specific tissues and cell types.

Challenges and Opportunities in the Development of Novel Vitamin D-Based Research Tools

The development and application of new vitamin D-based research tools, including analogs like 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2, face several challenges but also present significant opportunities.

Challenges:

Analytical Complexity: The measurement of vitamin D and its numerous metabolites is analytically challenging due to their lipophilic nature, low concentrations, and the presence of structurally similar isomers and metabolites. mdpi.comnih.gov Developing standardized and highly accurate assays for novel synthetic analogs is a critical first step.

Separating Pleiotropic Effects: A major challenge in developing therapeutic vitamin D analogs has been separating the desired anti-proliferative or immunomodulatory effects from the calcemic side effects associated with VDR activation. nih.gov For research tools, the challenge lies in achieving high specificity for a single receptor or pathway to avoid confounding results. nih.gov

Understanding Bioavailability: For in vivo applications, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a novel analog is crucial. The vitamin D-binding protein (VDBP) plays a key role in the transport of metabolites, and genetic differences in VDBP can affect the amount of bioavailable vitamin D, adding a layer of complexity. researchgate.net

Opportunities:

Pathway-Specific Tools: The creation of highly selective vitamin D analogs offers an unprecedented opportunity to dissect the function of specific signaling pathways (e.g., VDR vs. LXR vs. ROR) in health and disease. nih.govnih.gov

Illuminating Non-Canonical Signaling: Advanced probes can help validate and explore the physiological relevance of the less-understood non-genomic pathways and alternative receptors, potentially uncovering new targets for drug development. nih.govnih.gov

Personalized Medicine: Integrating omics data with studies on novel analogs could help explain the variability in response to vitamin D supplementation among individuals and pave the way for more personalized therapeutic strategies. nih.gov

Q & A

Q. What are the key analytical challenges in quantifying 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 compared to its D3 counterparts?

Quantifying 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2 requires addressing its tight binding to vitamin D-binding protein (DBP), which introduces variability in immunoassays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for specificity, as it separates epimers (e.g., 3-epi-25-hydroxyvitamin D2) and reduces matrix interference . Standardization using reference materials (e.g., NIST-certified methods) is critical to minimize systematic errors, particularly in studies comparing D2 and D3 metabolites .

Q. Why is vitamin D3 preferred over D2 in supplementation studies, and how does this impact research on D2 derivatives like 3-O-Dinitrobenzoyl-25-hydroxy Vitamin D2?

Vitamin D3 is ~87% more potent than D2 in raising serum 25(OH)D levels and produces 2–3-fold greater storage in adipose tissue . This bioequivalence disparity necessitates higher D2 doses in trials to achieve comparable 25(OH)D targets. Researchers studying D2 derivatives must account for this by adjusting dosing regimens and monitoring DBP interactions, which differ between D2 and D3 metabolites .

Q. Which standardized methods are recommended for accurate measurement of 25-hydroxy Vitamin D2 metabolites in serum?

Certified laboratories using LC-MS/MS with deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) are preferred. These methods chromatographically resolve C-3 epimers and quantify 25-hydroxyvitamin D2 and D3 separately, reducing misclassification bias . The Vitamin D Standardization Program (VDSP) protocols should be followed to ensure cross-study comparability .

Advanced Research Questions

Q. How should researchers design clinical trials involving 25-hydroxy Vitamin D2 derivatives to account for its lower bioequivalence compared to D3?

Trials should:

  • Use loading doses to rapidly achieve target 25(OH)D concentrations, as D2 requires ~3× higher doses than D3 for equivalent effects .
  • Measure baseline and follow-up 25(OH)D using LC-MS/MS to assess compliance and adjust dosing dynamically .
  • Control for confounders like UVB exposure, dietary intake, and DBP genotypes, which influence free 25(OH)D2 levels .

Q. What methodological considerations are critical when measuring free vs. protein-bound 25-hydroxy Vitamin D2 in experimental models?

Free 25(OH)D2 can be directly measured via immunoassays (e.g., Future Diagnostics) or calculated using equilibrium dialysis with adjustments for DBP affinity differences. Rodent models show ~1.3× lower DBP affinity for D2 metabolites, necessitating species-specific validation . In human studies, DBP genotyping (e.g., GC variants) is recommended to avoid misinterpreting total 25(OH)D2 levels .

Q. How do matrix effects and exogenous vitamin D sources influence the quantification of 25-hydroxy Vitamin D2 derivatives in mass spectrometry-based assays?

Matrix effects (e.g., lipids, heterophilic antibodies) can suppress ionization in LC-MS/MS. Protein precipitation with acetonitrile/methanol and online extraction columns (e.g., TX system) mitigate this . Exogenous sources (e.g., sun exposure, fortified foods) must be documented, as they elevate 25(OH)D2 independently of supplementation, requiring adjustment in pharmacokinetic models .

Q. What strategies can mitigate the impact of seasonal variation and UVB exposure on baseline 25-hydroxy Vitamin D2 measurements in longitudinal studies?

  • Stagger enrollment to balance seasonal cohorts.
  • Use dried blood spots for frequent, non-invasive monitoring of compliance and 25(OH)D2 fluctuations .
  • Adjust for latitude and time outdoors in statistical models to isolate supplementation effects .

Q. In crossover trials comparing D2 and D3 metabolites, how should researchers account for differential storage and clearance kinetics?

  • Extend washout periods to ≥8 weeks, as D2 clears faster (t1/2 ~15 days vs. D3’s ~30 days) .
  • Measure adipose tissue D2/D3 content via biopsy or stable isotope tracing to quantify storage differences .
  • Analyze area under the curve (AUC) rather than single timepoints to capture kinetic disparities .

Methodological Validation and Interpretation

Q. How does the co-measurement of 24,25-dihydroxyvitamin D enhance the assessment of vitamin D metabolic status in studies involving D2 derivatives?

The 25(OH)D2:24,25(OH)2D2 ratio reflects CYP24A1 activity and vitamin D catabolism. A low ratio may indicate deficiency or impaired hydroxylation, but this requires validation in D2-specific studies, as most assays are optimized for D3 metabolites .

Q. What are the implications of vitamin D-binding protein (DBP) polymorphisms on the interpretation of 25-hydroxy Vitamin D2 levels in clinical research?

DBP variants (e.g., GC1F, GC1S) alter binding affinity, affecting free 25(OH)D2 bioavailability. Populations with high-frequency GC variants (e.g., African ancestry) may show discordance between total and free 25(OH)D2, necessitating genotype-adjusted analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.